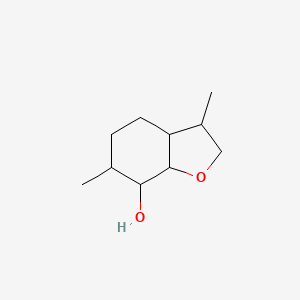

3,6-Dimethyloctahydrobenzofuran-7-ol

Description

Structure

3D Structure

Properties

CAS No. |

832721-43-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,6-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(8)9(6)11/h6-11H,3-5H2,1-2H3 |

InChI Key |

MESCBDGUNZMNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(COC2C1O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethyloctahydrobenzofuran 7 Ol and Its Analogs

Historical and Current Approaches to Octahydrobenzofuran Core Synthesis

The octahydrobenzofuran skeleton is a common motif in a range of natural products, including terpenoids and other secondary metabolites. Historically, the synthesis of this core has been approached through various methodologies, each with its own set of advantages and limitations. Early methods often relied on acid- or base-catalyzed intramolecular cyclization of functionalized cyclohexene (B86901) or cyclohexane (B81311) precursors. These reactions, while sometimes effective, often lacked stereocontrol and resulted in mixtures of diastereomers.

More contemporary approaches have focused on developing more selective and efficient methods. These include:

Intramolecular Cycloetherification: This is a widely used strategy that involves the cyclization of a diol or a halo-alcohol. The reaction is typically promoted by a base or a transition metal catalyst.

Diels-Alder Reactions: A powerful tool for the construction of the cyclohexene ring of the octahydrobenzofuran system. An intramolecular Diels-Alder reaction of a substituted furan (B31954) can directly generate the bicyclic core.

Radical Cyclizations: Free-radical mediated cyclizations of unsaturated precursors have also been employed to form the octahydrobenzofuran ring system. These reactions are often initiated by tin hydrides or other radical initiators.

Ring-Closing Metathesis (RCM): This modern synthetic method, utilizing ruthenium-based catalysts, has proven to be a versatile tool for the formation of the furan ring in the octahydrobenzofuran core from an appropriately substituted diene.

Tandem Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, have been developed to rapidly assemble the complex structure of octahydrobenzofurans.

The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target molecule. For instance, the synthesis of the natural product loliolide, which shares a structural relationship with our target compound, has been achieved through various routes, including the oxidative degradation of carotenoids and total synthesis from acyclic precursors. researchgate.netnih.govnih.govrsc.org

Targeted Synthesis of the 3,6-Dimethyloctahydrobenzofuran-7-ol Framework

While specific literature on the synthesis of this compound is not abundant, we can propose a logical synthetic strategy based on established methodologies for analogous structures.

A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection would be the C-O bond of the furan ring, leading back to a substituted cyclohexanediol.

Scheme 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway suggests that a key intermediate would be a disubstituted cyclohexene derivative. The stereochemistry of the final product would be heavily influenced by the stereoselectivity of the dihydroxylation and the subsequent cyclization steps.

Based on the retrosynthetic analysis, the forward synthesis could proceed through the following key steps:

Synthesis of a Substituted Cyclohexenone: The synthesis would likely commence with a readily available starting material, such as a substituted cyclohexenone. The methyl group at position 6 could be introduced via conjugate addition to an appropriate enone.

Introduction of the Second Methyl Group: The methyl group at position 3 could be introduced via alkylation of an enolate or through a Grignard reaction on a ketone precursor.

Formation of the Diol: The crucial diol functionality could be installed via stereoselective dihydroxylation of the cyclohexene double bond using reagents such as osmium tetroxide or through epoxidation followed by ring-opening.

Intramolecular Cycloetherification: The final step would involve the cyclization of the diol to form the furan ring. This can be achieved under acidic or basic conditions, with the choice of conditions influencing the stereochemical outcome.

Key Intermediates:

3,6-Dimethylcyclohex-2-en-1-one: A likely starting point for the synthesis.

3,6-Dimethylcyclohex-2-en-1-ol: Formed by the reduction of the corresponding ketone.

3,6-Dimethylcyclohexane-1,2,7-triol: The acyclic precursor to the final cyclization step.

The efficiency and stereoselectivity of the synthesis of this compound would be highly dependent on the optimization of reaction conditions for each step. A critical step to optimize would be the intramolecular cycloetherification. The table below presents hypothetical data for the optimization of this reaction.

Table 1: Optimization of Intramolecular Cycloetherification of a Hypothetical Diol Precursor

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | p-Toluenesulfonic acid | Toluene | 110 | 12 | 65 | 1:1 |

| 2 | Camphorsulfonic acid | Dichloromethane (B109758) | 40 | 24 | 72 | 2:1 |

| 3 | Trifluoroacetic acid | Acetonitrile (B52724) | 80 | 8 | 58 | 1.5:1 |

| 4 | Sodium hydride | Tetrahydrofuran (B95107) | 65 | 6 | 85 | 5:1 |

| 5 | Potassium tert-butoxide | tert-Butanol | 82 | 4 | 91 | >10:1 |

This data is illustrative and intended to demonstrate the process of reaction optimization.

Stereoselective Synthesis of this compound Isomers

The presence of multiple stereocenters in this compound means that several stereoisomers are possible. The control of the relative and absolute stereochemistry is a significant challenge in the synthesis of this and related molecules.

One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more reactions. After the desired stereocenter(s) have been established, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be employed at various stages:

Asymmetric Conjugate Addition: A chiral ligand could be used to control the stereochemistry of the introduction of the methyl group at position 6 of a cyclohexenone precursor.

Asymmetric Alkylation: A chiral auxiliary attached to the cyclohexanone (B45756) precursor could direct the stereoselective alkylation to introduce the methyl group at position 3.

Asymmetric Dihydroxylation: While Sharpless asymmetric dihydroxylation is a well-established method, the use of a substrate-controlled reaction with a chiral auxiliary can also influence the facial selectivity of the dihydroxylation.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. The choice of auxiliary would depend on the specific reaction and the desired stereochemical outcome.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including complex cyclic ethers. For a target like this compound, with multiple stereocenters, asymmetric catalysis can be instrumental in establishing the desired stereochemistry.

One potential strategy involves an asymmetric intramolecular Stetter reaction. This reaction utilizes a chiral nucleophilic catalyst, such as a triazolium salt, to facilitate the addition of an aldehyde to a Michael acceptor within the same molecule. nih.gov For the synthesis of a hydrobenzofuranone precursor to the target molecule, a suitably substituted cyclohexadienone bearing an aldehyde side chain could be employed. nih.gov The dearomatization of a corresponding phenol, followed by oxidation, can generate the necessary cyclohexadienone aldehyde substrate. nih.gov The subsequent asymmetric intramolecular Stetter reaction, guided by a chiral catalyst, can produce a hydrobenzofuranone core with high enantioselectivity. nih.gov Subsequent reduction of the ketone and other functional group manipulations would lead to the final this compound.

Another approach could leverage organocatalysis for the enantioselective synthesis of bicyclic systems. For instance, an intramolecular Friedel-Crafts-type 1,4-addition catalyzed by a chiral secondary amine, like a Jørgensen-Hayashi-like organocatalyst, can be used to construct chiral bicyclic resorcinols, which are precursors to cannabinoid analogs. nih.gov A similar strategy, starting with a suitably substituted acyclic precursor containing both a nucleophilic moiety and an electrophilic α,β-unsaturated system, could be envisioned for the asymmetric cyclization to form the octahydrobenzofuran skeleton.

The following table summarizes potential asymmetric catalytic approaches applicable to the synthesis of the 3,6-Dimethyloctahydrobenzofuran core.

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Chiral Triazolium Salts | Intramolecular Stetter Reaction | Forms hydrobenzofuranones from cyclohexadienyloxyacetaldehydes with high enantioselectivity. nih.gov | Synthesis of a chiral hydrobenzofuranone precursor. |

| Chiral Secondary Amines (e.g., Jørgensen-Hayashi catalyst) | Intramolecular Friedel-Crafts-type 1,4-addition | Constructs bicyclic systems with excellent enantioselectivity. nih.gov | Asymmetric cyclization to form the octahydrobenzofuran ring. |

| Chiral Molybdenum or Ruthenium Catalysts | Asymmetric Ring-Closing Metathesis (ARCM) | Can form cyclic enol ethers with high enantiomeric excess. duke.edu | Formation of a dihydrobenzofuran intermediate with a defined stereocenter. |

Diastereoselective and Enantioselective Pathways to this compound

Achieving the desired stereochemistry in a molecule with multiple stereocenters like this compound requires highly selective synthetic methods. Diastereoselective and enantioselective strategies are often combined to control the formation of each stereocenter.

A powerful strategy for constructing substituted tetrahydrofurans with high diastereoselectivity is the Lewis acid-mediated ring contraction of dioxepins. nih.gov This method allows for the synthesis of 2,3,4-trisubstituted and tetrasubstituted tetrahydrofurans with excellent control over the relative stereochemistry. nih.gov The choice of Lewis acid can dictate the diastereomeric outcome. For example, using TMSOTf in acetonitrile can lead to the 2,3-cis/3,4-trans diastereomer, while SnCl4 in dichloromethane can provide the 2,3-trans/3,4-cis diastereomer. nih.gov A similar approach could be adapted to a bicyclic system to form the octahydrobenzofuran core with the desired relative stereochemistry of the substituents.

Intramolecular nucleophilic substitution (SN2) reactions are a common method for the formation of cyclic ethers. nih.gov Starting from a chiral acyclic precursor containing a hydroxyl group and a suitable leaving group, an intramolecular cyclization can proceed with inversion of configuration at the carbon bearing the leaving group. The stereochemistry of the starting material, which can be established using asymmetric reactions, will directly influence the stereochemistry of the final cyclic product.

Biocatalysis offers a highly enantioselective and diastereoselective route to chiral oxygen heterocycles. acs.orgkcl.ac.ukresearchgate.net Enzymes such as cyclases can catalyze intramolecular oxa-Michael additions to form tetrahydropyran (B127337) and tetrahydrofuran rings with control over multiple stereocenters. acs.org The integration of a heterocyclase into a multi-enzyme cascade can allow for the one-pot synthesis of complex chiral saturated oxygen heterocycles from simple achiral starting materials. acs.org Such a biocatalytic approach could potentially be developed for the synthesis of this compound.

The following table outlines some diastereoselective and enantioselective pathways that could be applied to the synthesis of this compound.

| Method | Key Transformation | Stereochemical Control |

| Lewis Acid-Mediated Ring Contraction | Dioxepin to Tetrahydrofuran | High diastereoselectivity, tunable by the choice of Lewis acid. nih.gov |

| Intramolecular SN2 Cyclization | Acyclic Halohydrin or Sulfonate Ester to Cyclic Ether | Diastereospecific, dependent on the stereochemistry of the acyclic precursor. nih.gov |

| Biocatalysis | Intramolecular oxa-Michael Addition | High enantioselectivity and diastereoselectivity. acs.org |

| Asymmetric Oxa-Michael/Michael Cascade | p-Quinol and α,β-Unsaturated Aldehyde to Bicyclic Ether | Concomitant formation of four contiguous stereocenters with high enantioselectivity. nih.gov |

Derivatization Strategies for this compound

Derivatization of a core molecule like this compound is crucial for exploring its structure-activity relationships and developing analogs with modified properties. The primary sites for derivatization on this molecule are the hydroxyl group, the benzofuran (B130515) ring system, and the methyl side chains.

Functional Group Transformations at the Hydroxyl Moiety

The secondary hydroxyl group at the C-7 position is a prime target for functionalization. Standard transformations can be employed to introduce a variety of functional groups.

Esterification: The hydroxyl group can be readily esterified with a range of carboxylic acids, acid chlorides, or anhydrides under standard conditions to form esters.

Etherification: Conversion to an ether can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. acs.org

Oxidation: Oxidation of the secondary alcohol to a ketone would yield the corresponding 3,6-Dimethyloctahydrobenzofuran-7-one.

Conversion to Halides: The hydroxyl group can be converted to a halide (Cl, Br, I) using various reagents, which can then serve as a handle for further nucleophilic substitution reactions.

Modification of the Benzofuran Ring System

Modification of the octahydrobenzofuran ring itself is more challenging but can be achieved through specific synthetic strategies.

Ring-Opening: Under certain conditions, the ether linkage can be cleaved, for example, using strong acids or Lewis acids, to generate a diol or other functionalized acyclic compounds.

Ring-Rearrangement: Lewis acid treatment can sometimes induce rearrangements of the cyclic ether skeleton, leading to different ring sizes or substitution patterns.

C-H Functionalization: Recent advances in C-H activation chemistry could potentially allow for the direct functionalization of C-H bonds on the carbocyclic part of the octahydrobenzofuran ring. nih.gov

Side-Chain Elaboration and Structural Diversification

The methyl groups at positions 3 and 6 offer opportunities for further structural diversification.

Oxidation: The methyl groups, particularly if adjacent to the oxygen atom or at an activated position, could potentially be oxidized to hydroxymethyl, formyl, or carboxyl groups under specific conditions. libretexts.orgthemasterchemistry.com

Halogenation: Radical halogenation could introduce a halogen atom onto one of the methyl groups, which can then be used for further transformations. pearson.com

Introduction of New Substituents: Synthetic strategies that build the octahydrobenzofuran core from precursors with different side chains would be the most straightforward way to achieve structural diversity at these positions.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally friendly processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. This can be achieved through catalytic reactions and cascade processes that minimize the formation of byproducts.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule without further research, the use of bio-based starting materials is a cornerstone of green chemistry. For instance, some cyclic ethers can be derived from natural resources like sorbitol. google.com

Catalysis: The use of catalytic methods, both chemical and biological, is preferable to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. nih.govgoogle.com Asymmetric organocatalysis and biocatalysis are particularly attractive green alternatives to metal-based catalysis. acs.orgkcl.ac.ukresearchgate.net

Safer Solvents and Reagents: The selection of environmentally benign solvents, or even performing reactions in the absence of a solvent, can significantly reduce the environmental impact of a synthesis. google.com Water is an ideal green solvent for many reactions. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

The following table provides examples of how green chemistry principles can be incorporated into the synthesis of octahydrobenzofuran systems.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of organocatalysts or enzymes for asymmetric synthesis, reducing the need for heavy metals. nih.govacs.org |

| Atom Economy | Employing cascade reactions, such as an oxa-Michael/Michael sequence, to build complexity in a single step. nih.gov |

| Renewable Feedstocks | Investigating biosynthetic pathways or using bio-derived starting materials. google.com |

| Safer Solvents | Utilizing water or other green solvents for reactions, or performing reactions under solvent-free conditions. google.comrsc.org |

Solvent-Free Reactions and Alternative Solvents

The use of organic solvents in the synthesis of fine chemicals, including fragrance compounds, is a significant contributor to chemical waste. numberanalytics.com Consequently, a primary focus of green chemistry is the reduction or elimination of these solvents.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly sustainable approach to chemical synthesis. rsc.org By eliminating the solvent, this methodology reduces waste, lowers costs associated with solvent purchasing and disposal, and can lead to safer processes. Mechanochemistry, where mechanical force is used to induce a reaction, is a key technique in this area. For instance, the synthesis of octahydroquinazolinone derivatives has been successfully achieved under solvent-free and catalyst-free conditions using grinding, resulting in high yields and simplified product purification. While not directly applied to this compound, this demonstrates the potential for solid-state cyclization and condensation reactions in the synthesis of complex heterocyclic structures.

Another approach to solvent-free synthesis involves the reactive co-extrusion of starting materials. This has been demonstrated in the synthesis of allyl-substituted chitosan (B1678972) derivatives, where chitosan powder was reacted with allyl bromide at shear deformation. wikipedia.org This method allows for high reaction speeds and significantly lower reagent consumption compared to traditional liquid-phase synthesis. wikipedia.org

Alternative Solvents:

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic and more environmentally benign than traditional volatile organic compounds. Water and supercritical fluids are prominent examples.

Supercritical Carbon Dioxide (scCO₂): As a solvent, scCO₂ is non-toxic, non-flammable, and readily available. Its solvating power can be tuned by adjusting temperature and pressure, allowing for precise control over reaction conditions and facilitating product separation. researchgate.net Biocatalytic reactions, such as esterifications, have been successfully carried out in scCO₂, demonstrating its utility in the synthesis of fragrance molecules. researchgate.net Enzymes often exhibit enhanced stability in scCO₂ compared to aqueous media, and the recovery of both the product and the enzyme is simplified. researchgate.net

Water: As the ultimate green solvent, water is increasingly being explored for organic reactions. The development of water-soluble catalysts and reaction systems that can proceed in aqueous media is an active area of research. For instance, mesoporous starch-based catalysts have been developed for esterification reactions in aqueous solutions, presenting a potential avenue for the synthesis of fragrance esters. researchgate.net

| Solvent System | Advantages | Disadvantages | Applicability to Octahydrobenzofuran Synthesis |

| Solvent-Free (Mechanochemistry) | No solvent waste, high reaction rates, simplified workup. | Limited to solid-state reactions, potential for localized heating. | Potentially applicable for cyclization or condensation steps. |

| Supercritical CO₂ | Non-toxic, tunable properties, easy product separation. | Requires high-pressure equipment. | Suitable for catalytic hydrogenations and oxidations. |

| Water | Environmentally benign, low cost, non-flammable. | Poor solubility of many organic reactants, potential for side reactions. | Requires development of water-soluble catalysts and substrates. |

Catalytic Approaches and Atom Economy

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, which directly impacts atom economy. numberanalytics.comaiche.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. wikipedia.orgnih.gov

Catalytic Systems for Benzofuran Synthesis:

While specific catalytic systems for this compound are not widely reported, the synthesis of related benzofuran structures provides valuable insights.

Palladium Catalysis: Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for constructing the benzofuran core. nih.gov For example, the reaction of o-iodophenols with terminal acetylenes can yield 2-substituted benzofurans. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of ligands and reaction conditions.

Nickel Catalysis: As a more abundant and less expensive alternative to palladium, nickel catalysis is gaining traction. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones has been developed for the synthesis of 3-aryl benzofurans, accommodating a range of functional groups. thieme.de

Manganese/Cobalt Catalysis: Bimetallic catalytic systems, such as Mn(III)/Co(II), have been used for the oxidative cyclization of furan derivatives to form more complex structures. nih.gov This approach involves the generation of a 1,4-dicarbonyl intermediate which then undergoes intramolecular cyclization. nih.gov

Improving Atom Economy:

The choice of reaction type is critical for maximizing atom economy. Addition and rearrangement reactions are ideal as they, in principle, have a 100% atom economy. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

For the synthesis of this compound, a potential atom-economical route would involve a catalytic cycloaddition or a tandem reaction sequence where multiple bonds are formed in a single operation. For example, a catalytic cascade reaction could, in theory, construct the bicyclic ring system with high efficiency. nih.gov

| Catalytic Approach | Metal | Reaction Type | Atom Economy |

| Cross-Coupling/Cyclization | Palladium | Substitution/Addition | Moderate |

| Intramolecular Addition | Nickel | Addition | High |

| Oxidative Cyclization | Manganese/Cobalt | Oxidation/Addition | Moderate to High |

| Biocatalysis | N/A (Enzymes) | Various | High |

Process Intensification and Waste Minimization in this compound Production

Process intensification refers to the development of innovative technologies and processing methods that lead to significantly smaller, safer, and more efficient chemical production. aiche.orgnumberanalytics.comimperial.edu This is intrinsically linked to waste minimization, a core principle of green chemistry that aims to prevent the generation of waste at its source. aiche.org

Microreactor Technology:

One of the key technologies in process intensification is the use of microreactors or continuous flow reactors. researchgate.net These systems offer several advantages over traditional batch reactors:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is particularly important for highly exothermic or fast reactions. researchgate.net This can lead to higher yields and selectivities, reducing the formation of byproducts.

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous materials or running highly energetic reactions.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process, as it involves running the reactor for longer periods rather than increasing the reactor size.

For the synthesis of a fine chemical like this compound, a multi-step synthesis could be designed where each step is carried out in a dedicated flow reactor module. This would allow for the optimization of each reaction step independently and could enable the telescoping of a multi-step synthesis, where the output of one reactor flows directly into the next without intermediate workup and purification steps.

Waste Minimization Strategies:

Beyond the choice of reaction and reactor technology, several other strategies contribute to waste minimization:

Catalyst Recycling: The use of heterogeneous catalysts or catalysts immobilized on solid supports facilitates their separation from the reaction mixture and allows for their reuse, reducing waste and cost.

Solvent Recycling: When solvents are necessary, implementing efficient distillation and separation techniques to recover and reuse them is crucial for minimizing waste. primescholars.com

Byproduct Valorization: Instead of treating byproducts as waste, exploring potential applications for them can turn a cost into a revenue stream and contribute to a circular economy model.

By integrating these principles of solvent-free or alternative solvent systems, efficient catalytic methods, and process intensification, the synthesis of this compound and its analogs can be designed to be more sustainable and environmentally responsible.

Spectroscopic and Structural Elucidation Studies of 3,6 Dimethyloctahydrobenzofuran 7 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 3,6-Dimethyloctahydrobenzofuran-7-ol

Proton NMR (¹H NMR) Analysis of Proton Environments in this compound

No publicly available data.

Carbon-13 NMR (¹³C NMR) Analysis of the Carbon Skeleton of this compound

No publicly available data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment of this compound

No publicly available data.

Mass Spectrometry (MS) Characterization of this compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No publicly available data.

Fragmentation Pattern Analysis for Structural Confirmation of this compound

No publicly available data.

Further research and publication by synthetic or natural product chemists would be required to generate the experimental data necessary to complete such a detailed analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivative Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would offer insights into the molecule's structure.

The fragmentation of cyclic ethers and alcohols is often predictable. researchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of small neutral molecules. The initial fragmentation of ethers can occur via either heterolytic or homolytic cleavage of the carbon-oxygen bond. youtube.com Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a common fragmentation pattern for ethers. libretexts.org

Given the structure of this compound, the following fragmentation patterns can be anticipated:

Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a highly probable fragmentation pathway, especially in the gas phase. This would result in a significant [M+H-H₂O]⁺ ion.

Ring Opening and Cleavage: The octahydrobenzofuran ring system can undergo cleavage at various points. Fission of the C-O bond within the ether ring is a likely event.

Loss of Methyl Groups (CH₃): The two methyl groups at positions 3 and 6 could be lost as methyl radicals, leading to [M+H-15]⁺ ions.

Cleavage of the Fused Ring System: The bicyclic nature of the compound could lead to more complex fragmentation patterns involving the opening of one or both rings.

A hypothetical table of major fragment ions and their proposed structures is presented below.

| m/z (relative intensity) | Proposed Fragment Structure | Neutral Loss |

| [M+H]⁺ | Protonated this compound | - |

| [M+H-18]⁺ | Ion resulting from the loss of water | H₂O |

| [M+H-15]⁺ | Ion resulting from the loss of a methyl radical | CH₃ |

| [M+H-31]⁺ | Ion resulting from the loss of a methoxy (B1213986) radical (less likely) | CH₃O |

| Various smaller fragments | Resulting from ring cleavage and further fragmentation | Various neutral molecules |

It is important to note that the relative intensities of these fragments would depend on the collision energy and the specific stereoisomer being analyzed.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of this compound would be required.

As of the current literature survey, no published X-ray crystallographic data for this compound is available. If a single crystal could be obtained, the analysis would provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule, the determination of the absolute configuration is possible through the anomalous dispersion effect, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. Given that this compound only contains carbon, hydrogen, and oxygen, determining the absolute configuration might be challenging without derivatization with a heavier element.

A successful crystallographic study would definitively establish the relative and absolute stereochemistry of the chiral centers at positions 3, 3a, 6, 7, and 7a, and reveal the preferred conformation of the fused ring system in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of this compound Enantiomers

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful for studying chiral molecules. libretexts.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration of enantiomers. mtoz-biolabs.comchiralabsxl.com

The enantiomers of this compound are expected to exhibit mirror-image CD spectra. psu.edu The chromophores in this molecule, the ether and alcohol groups, are inherently weak in the near-UV region. However, their chiral environment can induce measurable CD signals. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are directly related to the stereochemistry of the molecule.

The application of CD to assign the absolute configuration of this compound would typically involve one of the following approaches:

Comparison with Analogs: The CD spectrum of an unknown enantiomer could be compared to the known spectra of structurally similar compounds with established absolute configurations.

Empirical Rules: For certain classes of compounds, empirical rules have been developed that correlate the sign of the Cotton effect with the stereochemistry around the chromophore.

Quantum Chemical Calculations: Modern computational chemistry allows for the theoretical calculation of CD spectra for a given enantiomer. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.

Computational Chemistry Investigations of 3,6 Dimethyloctahydrobenzofuran 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 3,6-Dimethyloctahydrobenzofuran-7-ol, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, a DFT study would typically commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure.

A variety of functionals, which are approximations of the exchange-correlation energy, would be tested in combination with different basis sets to ensure the accuracy of the calculations. For instance, the B3LYP functional combined with a 6-31G(d,p) basis set is a common starting point for organic molecules. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Further DFT calculations could be employed to determine various electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for example, would highlight regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), offering a visual guide to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. Conversely, the energy of the LUMO is related to the electron affinity, indicating the ability of the molecule to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO would also be visualized to identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

To predict the infrared (IR) spectrum, vibrational frequency calculations would be performed on the optimized geometry. The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. These theoretical spectra can be compared with experimental IR spectra to confirm the structure of the synthesized compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted shifts with experimental NMR data, the stereochemistry and conformation of this compound could be elucidated.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible nature of the octahydrobenzofuran ring system means that this compound can exist in multiple conformations. Understanding the relative stabilities and interconversion of these conformers is crucial for a complete picture of its chemical behavior.

A conformational analysis would begin with an exploration of the potential energy surface (PES) of this compound. This involves systematically changing key dihedral angles within the molecule and calculating the corresponding energy at each point. This process helps to identify all possible low-energy conformations (local minima on the PES) and the energy barriers (transition states) that separate them.

For a bicyclic system like this, the puckering of both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings would be investigated. The orientation of the methyl and hydroxyl substituents (axial vs. equatorial) would also be a critical factor in determining the conformational preferences.

Once the various stable conformers are identified, their relative energies would be calculated with high accuracy using DFT. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The relative populations of the different conformers can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio at a given temperature.

To study the interconversion between conformers, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms over time by solving Newton's equations of motion. By running an MD simulation at a specific temperature, it would be possible to observe the dynamic behavior of this compound, including the transitions between different conformational states. This would provide insights into the flexibility of the molecule and the timescales of conformational changes.

Molecular Docking and Ligand-Protein Interaction Modeling with this compound (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design and discovery for modeling the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein.

The process conceptually involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This preparation often involves optimizing the geometry and assigning appropriate charges to the atoms.

Subsequently, a docking algorithm systematically explores various possible conformations of the ligand within the protein's binding site. The goal is to identify the pose that results in the most favorable binding energy, which is a measure of the affinity between the ligand and the protein. These energy calculations typically account for various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

The outcomes of a molecular docking study are typically presented in terms of binding energy scores and the specific interactions observed in the predicted binding pose. These findings can provide valuable insights into the potential biological activity of the compound and guide further experimental studies. researchgate.net

Table 1: Conceptual Interaction Analysis for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Conceptual Protein Residue Partners |

| Hydrogen Bond Donor | 7-hydroxyl group | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | 7-hydroxyl group, Furan (B31954) oxygen | Asn, Gln, His, Ser, Thr |

| Hydrophobic Interactions | 3,6-methyl groups, Hydrocarbon backbone | Ala, Val, Leu, Ile, Phe, Trp |

Table 2: Hypothetical Docking Scores for Stereoisomers of this compound

| Stereoisomer | Predicted Binding Energy (kcal/mol) | Number of Predicted Hydrogen Bonds |

| (3R,3aS,6S,7R,7aS) | -7.8 | 2 |

| (3S,3aR,6R,7S,7aR) | -7.2 | 1 |

| (3R,3aS,6R,7S,7aR) | -6.5 | 1 |

| (3S,3aR,6S,7R,7aS) | -6.9 | 2 |

Following a comprehensive search for "this compound," no specific information regarding its biological activity or mechanistic investigations was found. Consequently, the requested article on this particular chemical compound cannot be generated.

The search yielded general information on related topics, including methodologies for biological activity screening and mechanistic studies of other compounds. However, no research findings, data, or discussions directly pertaining to "this compound" were available. Therefore, it is not possible to provide content for the outlined sections on its in vitro screening, molecular mechanisms, target identification, or signaling pathway modulation.

Biological Activity Research and Mechanistic Investigations of 3,6 Dimethyloctahydrobenzofuran 7 Ol

Structure-Activity Relationship (SAR) Studies of 3,6-Dimethyloctahydrobenzofuran-7-ol Derivatives

There is no available information on the design of analog libraries for this compound or the correlation of any structural modifications with biological effects. SAR studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Such studies involve the synthesis and testing of a series of related compounds (analogs) to identify key functional groups and structural motifs. The absence of any such research for this compound means that no data tables or detailed findings on this topic can be presented.

Design of Analog Libraries

Information regarding the strategic design and synthesis of a collection of molecules structurally related to this compound is not available in the reviewed literature. The process of designing analog libraries is a critical step in SAR studies, often guided by computational modeling or initial screening hits.

Correlation of Structural Modifications with Observed Biological Effects

Without any reported biological activity for this compound or its derivatives, it is impossible to draw any correlations between structural changes and biological outcomes. This subsection would typically feature detailed analysis and data tables illustrating how modifications to the parent compound's scaffold, such as altering substituent groups or stereochemistry, impact its potency, selectivity, or mechanism of action.

Comparative Biological Activity with Related Benzofuran (B130515) Derivatives

A comparative analysis of the biological activity of this compound with other related benzofuran derivatives cannot be conducted. While the broader class of benzofurans is known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, no studies have been found that specifically include this compound in such comparisons. Therefore, no data tables or discussion on its relative efficacy or unique properties can be formulated.

Analytical Method Development for 3,6 Dimethyloctahydrobenzofuran 7 Ol

Chromatographic Separation Techniques for 3,6-Dimethyloctahydrobenzofuran-7-ol

The development of robust analytical methods is crucial for the accurate quantification and characterization of this compound in various matrices. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation and analysis of this compound. The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve a systematic optimization of various chromatographic parameters to achieve the desired separation efficiency and sensitivity.

The selection of an appropriate stationary phase and mobile phase is the most critical step in HPLC method development. phenomenex.comfrontiersin.orgchromatographyonline.com For a compound like this compound, which possesses both polar (hydroxyl group) and non-polar (hydrocarbon backbone) characteristics, reversed-phase chromatography would be a suitable starting point.

Stationary Phase:

A C18 (octadecyl-bonded silica) column is a common choice for reversed-phase HPLC due to its wide applicability and hydrophobicity. tandfonline.comnih.gov For potentially challenging separations, especially if isomers are present, other stationary phases could be considered. Chiral stationary phases, such as those based on derivatized cyclodextrins, would be necessary for the separation of enantiomers of this compound. researchgate.netnih.govnih.govmdpi.com

Mobile Phase:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to separate compounds with a wide range of polarities and to shorten the analysis time. rsc.orgmedcraveonline.com The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and ionization efficiency, particularly when coupled with a mass spectrometry detector. tandfonline.comnih.gov

Table 1: Hypothetical HPLC Stationary and Mobile Phase Parameters for this compound Analysis

| Parameter | Condition 1 (Achiral Analysis) | Condition 2 (Chiral Separation) |

|---|---|---|

| Stationary Phase | C18 (e.g., Zorbax SB C18, 5 µm, 150 mm x 4.6 mm) | Hydroxypropyl-β-cyclodextrin (e.g., Cyclobond I 2000 RSP) |

| Mobile Phase | Acetonitrile:Water (gradient elution) | Acetonitrile:Water (isocratic or gradient) |

| Gradient (Condition 1) | 0 min: 40% ACN; 20 min: 90% ACN; 25 min: 90% ACN; 25.1 min: 40% ACN; 30 min: 40% ACN | N/A |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Injection Volume | 10 µL | 5 µL |

Since this compound lacks a significant chromophore, its detection by conventional UV-Visible detectors can be challenging. nih.govveeprho.com

UV/PDA Detection: Direct UV detection would likely have low sensitivity. However, if derivatization with a UV-active agent is performed, a UV or Photodiode Array (PDA) detector can be effectively used. For instance, derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) can introduce a chromophore, enabling sensitive detection. researchgate.net

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. researchgate.neteurekaselect.com It is suitable for non-volatile compounds and provides a response proportional to the mass of the analyte, making it a viable option for the quantification of this compound.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity. researchgate.net MS detection can provide molecular weight information and fragmentation patterns, which are invaluable for the unequivocal identification of the target compound and its potential isomers or degradation products.

Table 2: Comparison of HPLC Detection Methods for this compound

| Detector | Principle | Advantages for this compound | Disadvantages |

|---|---|---|---|

| UV/PDA | Absorbance of UV-Vis light | Simple, common | Low sensitivity without derivatization |

| ELSD | Light scattering by analyte particles after solvent evaporation | Universal detection, good for non-chromophoric compounds | Requires non-volatile mobile phase additives |

| MS | Mass-to-charge ratio of ionized molecules | High sensitivity and selectivity, structural information | Higher cost and complexity |

Gas Chromatography (GC) for Volatile Samples of this compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given the likely volatility of this compound, GC is a highly suitable analytical method.

The choice of the GC column's stationary phase is critical for achieving good separation. restek.comfishersci.casigmaaldrich.comsigmaaldrich.com The polarity of the stationary phase should ideally match the polarity of the analytes.

Column Selection:

For a moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane (e.g., DB-5ms or HP-5ms), would be a good starting point. bohrium.comresearchgate.net For more complex samples or to achieve different selectivity, a more polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX), could be employed. iscientific.orgtodays.hu

Temperature Programming:

Isothermal analysis (constant column temperature) may be sufficient for simple samples. However, for complex mixtures or to ensure good peak shape for later eluting compounds, a temperature program is generally preferred. bohrium.comazom.comthermofisher.com This involves starting at a lower temperature and gradually increasing it to elute compounds with different boiling points effectively.

Table 3: Hypothetical GC Column and Temperature Program Parameters

| Parameter | Condition 1 (General Purpose) | Condition 2 (High Polarity) |

|---|---|---|

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 240 °C |

| Temperature Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | 50 °C (hold 1 min), ramp to 220 °C at 8 °C/min, hold 10 min |

| Injection Mode | Split (e.g., 50:1) | Splitless |

The choice of detector in GC is crucial for both quantification and identification.

Flame Ionization Detector (FID): The FID is a robust and widely used detector in GC that provides a response proportional to the number of carbon atoms in the analyte. nih.gov It is highly sensitive for organic compounds and would be suitable for the quantification of this compound.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the gold standard for the identification of volatile compounds. azom.commdpi.comresearchgate.netresearchgate.netmdpi.com The mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for confident identification. GC-MS is also highly sensitive and can be used for quantification, especially in selected ion monitoring (SIM) mode.

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of multiple chiral centers in the this compound molecule, a number of stereoisomers can exist. Chiral chromatography is an essential technique for the separation and quantification of these enantiomers and diastereomers, which is critical as different stereoisomers may exhibit varied biological activities.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach for the enantiomeric separation of such compounds. The selection of the appropriate CSP is a critical step and is often determined empirically. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are frequently effective for a broad range of chiral compounds.

For the analysis of this compound, a typical method would involve a normal-phase HPLC system. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation (resolution) between the stereoisomeric peaks. Detection is commonly performed using a UV detector, although the saturated nature of the molecule may necessitate detection at low wavelengths (around 200-210 nm).

A representative chromatogram would show distinct peaks for each enantiomer, allowing for the calculation of the enantiomeric excess (ee) or the ratio of the different enantiomers present in the sample.

Spectroscopic Quantification Methodologies for this compound

Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of this compound.

Quantitative NMR (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for a chemically identical calibration standard. ox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

For the qNMR analysis of this compound, a specific, well-resolved proton (¹H) signal from the molecule is chosen for integration. An internal standard with a known concentration and a signal that does not overlap with the analyte's signals is added to the sample. ox.ac.uk Common internal standards include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.

The concentration of this compound can be calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / V)

Where:

C_analyte is the concentration of the analyte

I is the integral of the signal

N is the number of protons giving rise to the signal

M is the molar mass

m is the mass of the standard

V is the volume of the solvent

To ensure accuracy, experimental parameters such as the relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between pulses.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet-visible range. However, this compound lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV-Vis range (200-800 nm). This makes direct quantification by this method challenging.

To overcome this limitation, a derivatization step can be employed to introduce a chromophore into the molecule. The hydroxyl group of this compound can be reacted with a suitable derivatizing agent that contains a strongly UV-absorbing moiety. For example, reaction with a chromophoric acid chloride (e.g., benzoyl chloride or p-nitrobenzoyl chloride) in the presence of a base would form an ester with a strong UV absorbance.

Once derivatized, the concentration of the resulting product can be determined by measuring its absorbance at the wavelength of maximum absorbance (λ_max) and using a calibration curve prepared from standards of the derivatized compound.

Method Validation Parameters for this compound Analysis

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. mdpi.com Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.com

Linearity and Calibration Range

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. epa.gov To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area in chromatography) against the concentration of the analyte.

The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the linear regression analysis. An R² value greater than 0.99 is generally considered to indicate good linearity. researchgate.net

Table 1: Hypothetical Linearity Data for this compound by HPLC

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1.0 | 12,543 |

| 5.0 | 63,487 |

| 10.0 | 124,981 |

| 25.0 | 312,456 |

| 50.0 | 625,112 |

| 100.0 | 1,250,345 |

This is an interactive data table. You can sort and filter the data.

Correlation Coefficient (r): 0.9998

Coefficient of Determination (R²): 0.9996

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

There are several methods for determining LOD and LOQ. d-nb.info One common approach is based on the standard deviation of the response and the slope of the calibration curve: sepscience.com

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

S is the slope of the calibration curve.

Another approach is the signal-to-noise ratio, where the LOD is typically the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ corresponds to a ratio of 10:1. juniperpublishers.com

Table 2: Hypothetical LOD and LOQ Values for this compound Analysis

| Parameter | Value (µg/mL) | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.25 | Based on Signal-to-Noise (3:1) |

| Limit of Quantification (LOQ) | 0.83 | Based on Signal-to-Noise (10:1) |

This is an interactive data table. You can sort and filter the data.

Precision and Accuracy Assessment

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.

For the analysis of this compound, a hypothetical high-performance liquid chromatography (HPLC) method was evaluated for its precision and accuracy. The assessment was conducted at three different concentration levels (low, medium, and high) for both intra-day and inter-day variations.

Intra-day Precision and Accuracy:

Intra-day precision and accuracy were determined by analyzing six replicate samples at each concentration level on the same day. The results are summarized in the table below.

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | %RSD | %Recovery |

| Low | 10 | 9.8 ± 0.2 | 2.04 | 98.0 |

| Medium | 50 | 50.5 ± 0.8 | 1.58 | 101.0 |

| High | 100 | 101.2 ± 1.5 | 1.48 | 101.2 |

Inter-day Precision and Accuracy:

Inter-day precision and accuracy were assessed by analyzing the same set of samples on three different days. The data presented below represents the mean values obtained over the three-day period.

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=18) | %RSD | %Recovery |

| Low | 10 | 9.9 ± 0.3 | 3.03 | 99.0 |

| Medium | 50 | 50.8 ± 1.1 | 2.17 | 101.6 |

| High | 100 | 101.5 ± 2.2 | 2.17 | 101.5 |

Robustness and Ruggedness

Robustness and ruggedness are terms that describe the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. ut.eechromatographyonline.com Ruggedness is often considered to be the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.comchromatographyonline.com Robustness, on the other hand, evaluates the capacity of a method to remain stable with respect to minor internal variations in the method's parameters, such as mobile phase composition, flow rate, or column temperature. pharmaguideline.com

A robustness study was hypothetically conducted for the HPLC analysis of this compound to assess the impact of slight variations in key chromatographic parameters. The following table illustrates the parameters that were varied and the observed effect on the analytical results.

| Parameter | Variation | Peak Area | Retention Time (min) |

| Mobile Phase Composition | |||

| Acetonitrile:Water (60:40) | Nominal | 100% | 5.2 |

| Acetonitrile:Water (62:38) | +2% | 99.5% | 5.0 |

| Acetonitrile:Water (58:42) | -2% | 100.2% | 5.4 |

| Column Temperature | |||

| 30°C | Nominal | 100% | 5.2 |

| 32°C | +2°C | 100.1% | 5.1 |

| 28°C | -2°C | 99.8% | 5.3 |

| Flow Rate | |||

| 1.0 mL/min | Nominal | 100% | 5.2 |

| 1.05 mL/min | +0.05 mL/min | 99.7% | 5.0 |

| 0.95 mL/min | -0.05 mL/min | 100.3% | 5.5 |

Sample Preparation Strategies for this compound Isolation and Analysis

The goal of sample preparation is to isolate the analyte of interest from the sample matrix and to remove any interfering substances. For the analysis of this compound from a complex matrix such as plasma, a solid-phase extraction (SPE) method could be employed.

The following table outlines a hypothetical SPE procedure for the isolation of this compound.

| Step | Procedure | Rationale |

| 1. Conditioning | Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge. | To activate the sorbent and ensure reproducible retention of the analyte. |

| 2. Sample Loading | Load 0.5 mL of pre-treated plasma onto the cartridge. | The analyte will be retained on the sorbent while some matrix components pass through. |

| 3. Washing | Wash the cartridge with 1 mL of 5% methanol in water. | To remove polar interferences from the cartridge. |

| 4. Elution | Elute the analyte with 1 mL of acetonitrile. | The stronger solvent will disrupt the interaction between the analyte and the sorbent, allowing it to be collected. |

| 5. Evaporation and Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase. | To concentrate the analyte and ensure compatibility with the HPLC system. |

Natural Product Isolation Research Pertaining to Benzofuran Derivatives Potential for 3,6 Dimethyloctahydrobenzofuran 7 Ol

Ethnobotanical and Chemotaxonomic Survey for Benzofuran-Producing Organisms

The initial step in the discovery of novel natural products often involves ethnobotanical and chemotaxonomic surveys. Ethnobotany, the study of the traditional knowledge and customs of a people concerning plants and their medical, religious, and other uses, can provide valuable leads for identifying plants with potential bioactive compounds. Many benzofuran (B130515) derivatives have been isolated from plants that have a history of use in traditional medicine. For instance, species from the family Fabaceae, such as Tephrosia purpurea, have been investigated based on their ethnopharmacological background, leading to the isolation of novel benzofuran compounds. researchgate.netnih.gov

Chemotaxonomy, the classification of organisms based on their chemical constituents, is another powerful tool. Benzofuran derivatives are known to be widely distributed in certain plant families, such as Asteraceae, Rutaceae, and Fabaceae. nih.gov A notable example is the genus Senecio (Asteraceae), from which various benzofuran and furanoeremophilane derivatives have been identified. Similarly, microorganisms, including fungi and bacteria, are increasingly recognized as prolific producers of unique secondary metabolites. Fungal genera, in particular, have been a source of diverse benzofuran derivatives. These findings suggest that a targeted survey of organisms within these taxa could be a fruitful strategy for the discovery of new benzofuran compounds, potentially including 3,6-Dimethyloctahydrobenzofuran-7-ol.

| Family/Genus | Example Organism | Known Benzofuran Derivatives |

| Fabaceae | Tephrosia purpurea | 4-methoxybenzofuran-5-carboxamide |

| Asteraceae | Ageratina adenophora | Dehydrotrienone benzofuran derivative |

| Asteraceae | Senecio glaucus | 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone |

| Fabaceae | Calpocalyx dinklagei | Not specified |

Extraction Techniques for Plant and Microbial Materials

Once promising organisms are identified, the next critical stage is the extraction of their chemical constituents. The choice of extraction method is crucial as it can significantly influence the yield and profile of the isolated compounds. Both conventional and modern techniques are employed for the extraction of benzofuran derivatives from natural matrices.

Conventional solvent extraction remains a widely used and accessible method for obtaining crude extracts from plant and microbial materials. This approach relies on the principle of dissolving the target compounds in a suitable solvent. The selection of the solvent is critical and is typically based on the polarity of the target molecules.

Commonly used conventional methods include:

Maceration: This simple technique involves soaking the plant or microbial material in a solvent for a specific period with occasional agitation. It is suitable for thermolabile compounds but can be time-consuming and may result in lower extraction efficiency.

Percolation: In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column. It is generally more efficient than maceration.

Soxhlet Extraction: This is a continuous extraction method that uses a smaller volume of solvent, which is recycled through the sample. While efficient, the prolonged exposure to heat can lead to the degradation of thermally sensitive compounds.

For the isolation of benzofuran derivatives from the roots of Flemingia philippinensis, a 75% ethanol solution was used for extraction at room temperature. nih.gov In another study on Senecio glaucus, a mixture of methylene chloride and methanol (1:1) was employed to extract benzofuran compounds from the aerial parts of the plant. These examples highlight the use of polar and medium-polarity solvents to effectively extract benzofuran derivatives.

To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of compounds, modern extraction techniques have been developed. These "green" technologies offer significant advantages in terms of efficiency and environmental impact.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the target compounds. The solvent power of supercritical CO₂ can be tuned by altering the pressure and temperature, and its low polarity can be modified by adding a co-solvent like ethanol. SFE is particularly advantageous for its ability to extract compounds at low temperatures, preserving thermolabile molecules, and for the ease of solvent removal, which simply involves depressurization.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, which accelerates the extraction process. The direct and efficient heating leads to the rupture of plant cells, enhancing the release of intracellular contents into the solvent. The primary benefits of MAE include significantly reduced extraction times (minutes instead of hours), lower solvent consumption, and often higher extraction yields compared to conventional methods. Different configurations of MAE, such as solvent-free microwave extraction (SFME) and microwave hydro-diffusion and gravity (MHG), have been developed for the extraction of essential oils and other natural products. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking material in a solvent. | Simple, suitable for thermolabile compounds. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with recycled solvent. | Efficient use of solvent. | Potential for thermal degradation of compounds. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a solvent. | Low temperature, clean extracts, tunable selectivity. | High initial equipment cost. |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample. | Rapid extraction, reduced solvent volume, higher yields. | Not suitable for all solvents, potential for localized overheating. |

Chromatographic Purification Strategies for Isolation of Benzofuran Analogues

Following extraction, the crude extract, which is a complex mixture of numerous compounds, must undergo purification to isolate the target benzofuran analogues. Chromatography is the cornerstone of this purification process, and various techniques are employed, often in succession, to achieve the desired level of purity.

Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts. The separation is based on the differential partitioning of the components of the mixture between a stationary phase packed in a column and a mobile phase that percolates through it.

Silica Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is a non-polar solvent or a mixture of solvents. Non-polar compounds elute first, followed by more polar compounds. The polarity of the mobile phase is often gradually increased (gradient elution) to facilitate the separation of compounds with a wide range of polarities. Numerous studies on the isolation of benzofuran derivatives from plant extracts have utilized silica gel column chromatography as a primary purification step. nih.gov For example, the crude extract of Flemingia philippinensis was subjected to silica gel column chromatography using a chloroform-methanol step-gradient elution. nih.gov

Reversed-Phase Column Chromatography: In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.comsielc.comlibretexts.org Polar compounds elute first, while non-polar compounds are retained more strongly. Reversed-phase chromatography is highly effective for the separation of a wide variety of natural products, including benzofuran derivatives, and is often used for further purification of fractions obtained from normal-phase chromatography. The separation of a new benzofuran derivative from Flemingia philippinensis involved a final purification step using ODS-silica gel (a type of reversed-phase silica) chromatography. nih.gov

For the final purification of compounds or for the separation of complex mixtures that are difficult to resolve by conventional column chromatography, high-performance techniques such as preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are employed.

Preparative HPLC: This technique is a high-resolution liquid chromatography method used to isolate pure compounds from a mixture. nih.govresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Both normal-phase and reversed-phase modes can be used in preparative HPLC. nih.gov It is often the final step in a purification scheme, yielding highly pure compounds for structure elucidation and biological testing. The scalability of HPLC methods allows for the isolation of impurities and is suitable for pharmacokinetic studies. sielc.comsielc.com

Flash Chromatography: Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the column, significantly reducing the separation time compared to gravity-fed column chromatography. miamioh.edu It is a widely used technique for the routine purification of organic compounds and natural product extracts. The crude product mixture from a reaction or an extract can be purified using silica gel flash column chromatography with a suitable solvent system. semanticscholar.org For instance, the purification of synthetic benzofuran derivatives has been achieved using flash column chromatography on silica gel with a hexane-ethyl acetate solvent system. wiley-vch.denih.gov

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

| Silica Gel Column Chromatography | Polar (Silica Gel) | Non-polar to moderately polar | Adsorption; polar compounds are retained more strongly. |

| Reversed-Phase Column Chromatography | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Partitioning; non-polar compounds are retained more strongly. |

| Preparative HPLC | Can be polar or non-polar | Varies depending on the mode | High-resolution separation based on adsorption or partitioning. |

| Flash Chromatography | Typically polar (Silica Gel) | Non-polar to moderately polar | Rapid separation under pressure based on adsorption. |

Challenges in the Isolation and Characterization of Novel Natural Products

The quest to discover and isolate novel natural products, such as the potential discovery of this compound from natural sources, is fraught with numerous challenges. These hurdles span from the initial collection and processing of biological material to the final structural elucidation and characterization of the isolated compounds. The field of natural product chemistry has evolved significantly, yet the inherent complexity of natural matrices continues to present formidable obstacles for researchers.

Historically, natural products have been a significant source of new drugs, particularly for cancer and infectious diseases. nih.gov The structural diversity and complexity of these compounds provide unique scaffolds for new lead compounds. nih.gov However, interest from the pharmaceutical industry waned in the 1990s due to technical barriers in screening, isolation, and characterization. nih.gov Despite a renewed interest in natural products, these challenges persist. nih.gov

A primary difficulty lies in the often minuscule quantities of the desired bioactive compounds present in the source organism. researchgate.net This necessitates the processing of large amounts of raw material, which can have ecological implications if the source is rare or endangered. researchgate.net Furthermore, the target compound is typically part of a complex mixture containing numerous other structurally similar molecules, making separation a significant challenge. researchgate.net

The process of isolating a pure compound from these intricate mixtures is a huge task. nih.govresearchgate.net It often involves multiple, sequential chromatographic steps, which can be both time-consuming and lead to a significant loss of the target compound at each stage. The choice of solvents and chromatographic materials is critical and often needs to be optimized for each specific natural source and target compound class.